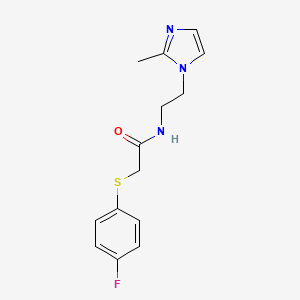

2-((4-fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide

Description

2-((4-Fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenylthio group and a 2-methylimidazole-substituted ethylamine moiety. The compound’s design integrates fluorinated aromatic systems and heterocyclic motifs, which are common in pharmaceuticals to enhance bioavailability and target binding.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[2-(2-methylimidazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3OS/c1-11-16-6-8-18(11)9-7-17-14(19)10-20-13-4-2-12(15)3-5-13/h2-6,8H,7,9-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGPUBDNKFFOEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)CSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide typically involves the following steps:

Preparation of 4-fluorophenylthiol: : This can be achieved by reacting 4-fluorobenzenethiol with an appropriate reagent to introduce the thiol group.

Formation of the imidazole derivative: : The 2-methylimidazole can be synthesized through cyclization reactions involving diamines and carboxylic acids.

Coupling reaction: : The fluorophenylthiol and the imidazole derivative are then coupled using acetic anhydride to form the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: : The imidazole ring can be reduced under specific conditions.

Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Utilizing electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: : Formation of sulfoxides or sulfones.

Reduction: : Reduced imidazole derivatives.

Substitution: : Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a probe to investigate enzyme activities and binding interactions.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity as an inhibitor or modulator of specific biological targets.

Industry

In the industrial sector, this compound can be used in the production of fluorinated materials, which have applications in various fields such as electronics, coatings, and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-((4-fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide exerts its effects involves interactions with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the imidazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Heterocyclic Modifications

- Benzimidazole Analogues :

- 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (CAS 296274-54-9) replaces the methylimidazole with a benzimidazole, increasing aromaticity and molecular weight (301.34 g/mol vs. ~299.35 g/mol estimated for the target compound). This substitution may enhance π-π stacking interactions but reduce solubility .

- 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-fluorophenyl)acetamide () adds a benzoyl group to the benzimidazole, further increasing steric bulk and lipophilicity (Rf = 0.80 in hexane:ethyl acetate). Its higher melting point (182–185°C) suggests greater crystallinity due to planar benzimidazole and benzoyl groups .

Substituent Position and Electronic Effects

- 4-Methoxyphenyl and Thiazole Groups: Compound 9 () incorporates a 4-methoxyphenyl on the imidazole and a thiazole-acetamide, introducing electron-donating methoxy and heterocyclic thiazole groups. This structural diversity is linked to cyclooxygenase (COX) inhibition, highlighting the role of substituents in biological activity .

Functional Group Variations

Thioether Linkers and Side Chains

- Tetrazole-Containing Analogues: The compound in replaces the imidazole with a tetrazole ring, introducing a 5-oxo-4,5-dihydro-1H-tetrazol-1-yl group. Tetrazoles are bioisosteres for carboxylic acids, which may improve metabolic stability or hydrogen-bonding capacity .

Halogen and Hydroxymethyl Substitutions

- Chlorobenzyl and Hydroxymethyl Groups: ’s compound includes a 4-chlorobenzylamino group and a hydroxymethyl-substituted imidazole.

Table 1: Key Properties of Selected Analogues

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 295.39 g/mol. The structure features a 4-fluorophenyl thio group and a 2-methyl-1H-imidazole moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Below is a summary of key findings related to its biological activity.

Anti-inflammatory Activity

Studies have shown that compounds with similar structures can inhibit the p38 MAPK pathway, which plays a significant role in inflammation. For instance, CBS-3595, a related compound, demonstrated potent inhibition of tumor necrosis factor-alpha (TNF-α) release in preclinical models . This suggests that this compound may also possess similar anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial potential of imidazole derivatives has been well-documented. Compounds containing imidazole rings have shown effectiveness against various bacterial strains. For example, studies indicated that certain substituted imidazoles exhibited significant antibacterial activity comparable to standard antibiotics . Although specific data on the antimicrobial efficacy of our compound is limited, its structural similarity to these effective agents suggests potential activity.

Anticancer Activity

The anticancer properties of thioether-containing compounds have been explored extensively. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and enhancement of reactive oxygen species (ROS) . The presence of the fluorophenyl group may enhance the lipophilicity and cell membrane permeability of the compound, potentially increasing its effectiveness against cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds that share structural features with this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.